molecular formula C29H21NO3 B4224853 N-[3-(2-oxo-2H-chromen-3-yl)phenyl]-2,2-diphenylacetamide

N-[3-(2-oxo-2H-chromen-3-yl)phenyl]-2,2-diphenylacetamide

Cat. No.: B4224853
M. Wt: 431.5 g/mol
InChI Key: VWOHCYCEPJLTKE-UHFFFAOYSA-N
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Description

N-[3-(2-oxo-2H-chromen-3-yl)phenyl]-2,2-diphenylacetamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromen-2-one moiety, which is a key structural feature contributing to its biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-oxo-2H-chromen-3-yl)phenyl]-2,2-diphenylacetamide typically involves the condensation of 3-(2-oxo-2H-chromen-3-yl)aniline with 2,2-diphenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, solvent recycling and waste minimization strategies are employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-oxo-2H-chromen-3-yl)phenyl]-2,2-diphenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .

Scientific Research Applications

N-[3-(2-oxo-2H-chromen-3-yl)phenyl]-2,2-diphenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2-oxo-2H-chromen-3-yl)phenyl]-2,2-diphenylacetamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2-oxo-2H-chromen-3-yl)phenyl]-2,2-diphenylacetamide is unique due to its specific structural features, which confer a combination of biological activities not commonly found in other coumarin derivatives.

Properties

IUPAC Name

N-[3-(2-oxochromen-3-yl)phenyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21NO3/c31-28(27(20-10-3-1-4-11-20)21-12-5-2-6-13-21)30-24-16-9-15-22(18-24)25-19-23-14-7-8-17-26(23)33-29(25)32/h1-19,27H,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOHCYCEPJLTKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(2-oxo-2H-chromen-3-yl)phenyl]-2,2-diphenylacetamide
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